1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane
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Overview
Description
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a complex organic compound with the molecular formula C58H76B4O8. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, and four phenyl groups each substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of boron atoms in the structure makes it particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions.
Substitution with Dioxaborolan Groups: The final step involves the substitution of the phenyl groups with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups using Suzuki-Miyaura cross-coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups.
Substitution: The boron atoms in the dioxaborolan groups can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .
Scientific Research Applications
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and functionalizability.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(4-formylphenyl)adamantane: Similar structure but with formyl groups instead of dioxaborolan groups.
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane: Contains cyanato groups, used in the synthesis of microporous networks.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar boron-containing structure but with a benzothiadiazole core.
Uniqueness
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is unique due to its adamantane core, which provides exceptional stability and rigidity. The presence of four dioxaborolan groups allows for versatile functionalization, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C58H76B4O8 |
---|---|
Molecular Weight |
944.5 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3 |
InChI Key |
RYSIHNMJBBYAEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
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